Home > Products > Screening Compounds P107 > minodronic acid hydrate
minodronic acid hydrate - 155648-60-5

minodronic acid hydrate

Catalog Number: EVT-361203
CAS Number: 155648-60-5
Molecular Formula: C9H12N2O7P2
Molecular Weight: 322.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Minodronic acid hydrate, also known as minodronic acid hydrate, is a third-generation bisphosphonate compound. [] Bisphosphonates are a class of drugs that prevent the loss of bone density, used to treat osteoporosis and similar diseases. [] Minodronic acid hydrate is notable for its potent anti-resorptive effects, exceeding those of other bisphosphonates. [] It inhibits bone resorption by suppressing osteoclastic function, a process crucial in bone remodeling. [, ]

Synthesis Analysis

One method for synthesizing Minodronic acid hydrate involves a multi-step process: []

This method is characterized by readily available starting materials, environmentally friendly reagents, safe industrial production, mild reaction conditions, straightforward operation, minimal side reactions, simple treatment procedures, and no requirement for specialized equipment. []

Molecular Structure Analysis

The crystal structure of minodronic acid hydrate has been redetermined to obtain precise atomic coordinates and geometry information. [] This information is crucial for understanding the compound's potential polymorphism at room temperature. [] The compound exists in a zwitterionic form. []

Mechanism of Action

Minodronic acid hydrate exhibits a specific distribution pathway within the body. [] Following administration, it accumulates preferentially in bone tissue. [] During bone resorption, the acidic environment created by osteoclasts releases Minodronic acid hydrate from the bone matrix. [] Subsequently, the compound is selectively taken up by osteoclasts. []

Minodronic acid hydrate potently inhibits farnesyl pyrophosphate (FPP) synthase, an enzyme within the mevalonate pathway. [] This inhibition likely disrupts the prenylation of small GTP-binding proteins within osteoclasts. [] Prenylation is crucial for the proper localization and function of these proteins. [] Therefore, by inhibiting FPP synthase, Minodronic acid hydrate impairs osteoclast function and ultimately suppresses bone resorption. []

Applications
  • Osteoporosis: Studies indicate Minodronic acid hydrate's effectiveness in improving bone mineral density and preventing fractures in individuals with postmenopausal osteoporosis. [, ] It has shown promising results in increasing bone density in the lumbar spine and hip joint. [] Research also suggests its efficacy in steroid-induced and disuse osteoporosis models. [] Notably, Minodronic acid hydrate, when combined with vitamin K2 and active vitamin D3, demonstrates a synergistic effect, enhancing their individual benefits without antagonism. []
  • Vertebral Fracture Prevention: Clinical trials highlight Minodronic acid hydrate's effectiveness in reducing the risk of vertebral fractures in postmenopausal Japanese women with osteoporosis. []
  • Pelvic Fracture Repair: Research suggests that Minodronic acid hydrate, combined with Vitamin D3, can positively influence pelvic fracture repair and bone metabolism. []

Etidronic Acid

  • Relevance: Etidronic acid serves as a reference point for the potency of minodronic acid hydrate. Studies indicate that minodronic acid hydrate is significantly more potent than etidronic acid in inhibiting bone resorption, demonstrating a 1000-fold higher efficacy. []

Alendronic Acid

  • Relevance: Alendronic acid is frequently compared to minodronic acid hydrate in clinical trials to assess the efficacy and safety of the latter. Studies have shown that minodronic acid hydrate exhibits a 10-100 times greater potency in inhibiting bone resorption than alendronic acid. [] Clinical trials have demonstrated that minodronic acid hydrate is at least as effective as alendronic acid in increasing bone mineral density in patients with osteoporosis. [, , ]

Risedronate

  • Relevance: Risedronate is mentioned alongside alendronic acid as a comparator drug in evaluating the effectiveness of minodronic acid hydrate in increasing bone mineral density. The studies suggest that minodronic acid hydrate demonstrates comparable efficacy to risedronate in improving bone mineral density. []

Ibandronate

  • Relevance: While not directly compared in the provided abstracts, ibandronate is mentioned as an alternative treatment for osteoporosis in a study evaluating cost-effectiveness of different therapies, which included monthly minodronic acid hydrate. [] This suggests it is a relevant comparator within the broader context of osteoporosis treatment.

Denosumab

  • Relevance: In a cost-effectiveness study focused on preventing vertebral fractures in postmenopausal osteoporosis patients, denosumab is compared to various treatments, including monthly minodronic acid hydrate. [] This study highlights denosumab's economic advantage in this specific context.

Teriparatide

  • Relevance: In a case report, teriparatide was used to successfully treat a patient with stage 3 medication-related osteonecrosis of the jaw (MRONJ) associated with prior minodronic acid hydrate use. [] This case highlights a potential therapeutic approach to a severe side effect associated with bisphosphonates like minodronic acid hydrate.

Calcitonin

  • Relevance: One study investigated the combined effect of calcitonin and minodronic acid hydrate on the treatment of patients with new vertebral fractures. [] This study explores a potential synergistic approach to enhance treatment outcomes in patients with acute fractures.

Vitamin D3 (Cholecalciferol)

  • Relevance: One study examined the combined effect of minodronic acid hydrate and Vitamin D3 on pelvic fracture repair and bone metabolism, suggesting potential benefits of combining these agents. []

Vitamin K2 (Menaquinone)

  • Relevance: Preclinical studies investigated the combined effects of minodronic acid hydrate with Vitamin K2 and found that the combination acted synergistically without diminishing each other's effects. [] This highlights the potential of combining these agents for enhanced therapeutic outcomes.

Properties

CAS Number

155648-60-5

Product Name

Minodronic acid monohydrate

IUPAC Name

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid

Molecular Formula

C9H12N2O7P2

Molecular Weight

322.15 g/mol

InChI

InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18)

InChI Key

VMMKGHQPQIEGSQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O

Synonyms

(1-hydroxy-2-(imidazo(1,2-a)-pyridin-3-yl)ethylidene)bisphosphonic acid monohydrate
1-hydroxy-2-(imidazo(1,2-a)pyridin-3-yl)ethane-1,1-bisphosphonic acid monohydrate
minodronate
minodronic acid hydrate
ONO-5920
Phosphonic acid, (1-hydroxy-2-imidazo(1,2-a)pyridin-3-ylethylidene)bis-
YH 529
YH-529
YH529
YM 529
YM-529
YM529

Canonical SMILES

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.